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molecular formula C11H13NO B256964 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B256964
M. Wt: 175.23 g/mol
InChI Key: ARKCHKIDOURVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101604B2

Procedure details

A mixture of 1-ethyl-5-methyl-1H-indole-2,3-dione (ix-a, 1.53 g, 8.09 mmol) and hydrazine monohydrate (30 mL, 618 mmol) was heated to 110° C. After 5 h, the reaction was cooled to RT and conc. HCl was added to adjust the reaction mixture to approximately pH 3. The mixture was stirred overnight, and poured into a separatory funnel containing EtOAc (150 mL). The mixture was shaken and the layers were separated. The aqueous layer was extracted with EtOAc (2×150 mL) and the combined organic layers were dried, filtered and concentrated to give 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one (i-a, 1.03 g, 72.5%). NH4OAc QC conditions. DAD Retention time=1.48 min. M+H=176.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[C:5](=O)[C:4]1=[O:14])[CH3:2].O.NN.Cl>CCOC(C)=O>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:14])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)N1C(C(C2=CC(=CC=C12)C)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×150 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N1C(CC2=CC(=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 72.5%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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